

Antifungal Agent 107 (Compound b24): A Technical Guide on its Spectrum of Activity

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Compound of Interest

Compound Name: Antifungal agent 107

Cat. No.: B15559843

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Executive Summary

Antifungal agent 107, also identified as compound b24, is a novel oxysterol-binding protein (OSBP) inhibitor belonging to the oxathiapiprolin derivative class of fungicides.[1] This technical guide provides a comprehensive overview of its antifungal spectrum of activity, mechanism of action, and the experimental protocols relevant to its evaluation. The primary focus of current research on **Antifungal agent 107** is its potent activity against plant-pathogenic oomycetes, showcasing its potential as a valuable tool in agriculture.

Spectrum of Activity

Antifungal agent 107 has demonstrated significant efficacy against oomycete pathogens, a group of destructive plant pathogens that are distinct from true fungi. The available data highlights its activity against cucumber downy mildew (*Pseudoperonospora cubensis*) and potato late blight (*Phytophthora infestans*).

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo control efficacy of **Antifungal agent 107** (compound b24) against key plant pathogens.

Pathogen Species	Disease	Host Plant	Concentration (mg/L)	Control Effect (%)	Reference
Pseudoperonospora cubensis	Cucumber Downy Mildew	Cucumber	0.069	82	[1]
Phytophthora infestans	Potato Late Blight	Potato	Not Specified	Better than other indole derivatives	[1]

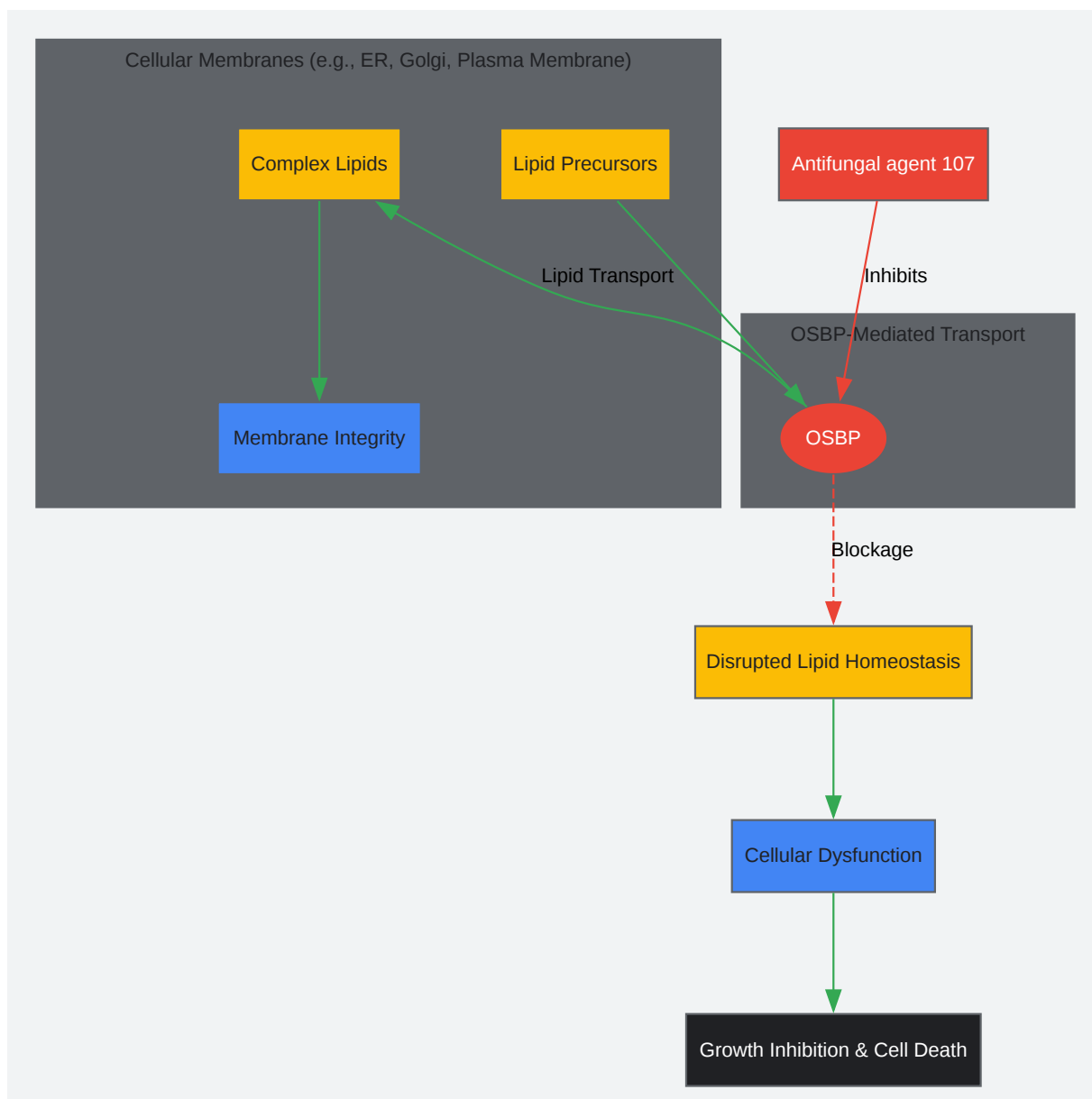
Note: The data is based on greenhouse experiments.

Mechanism of Action: OSBP Inhibition

Antifungal agent 107 targets oxysterol-binding protein (OSBP), a critical component in intracellular lipid transport and signaling in eukaryotes. OSBPs are implicated in the movement of lipids, such as sterols and phospholipids, between membranes.[\[2\]](#) By inhibiting OSBP, **Antifungal agent 107** disrupts essential cellular processes, including membrane maintenance, signaling pathways, and the formation of complex lipids necessary for the pathogen's survival. [\[2\]](#) This targeted action at a single site makes it a potent antifungal, though it also necessitates careful management to mitigate the risk of resistance development.

Proposed Signaling Pathway Disruption

The inhibition of OSBP by **Antifungal agent 107** is believed to disrupt the normal lipid homeostasis within the oomycete cell, leading to a cascade of events that ultimately result in growth inhibition and cell death. The following diagram illustrates the proposed mechanism.



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Mechanism of Action of **Antifungal Agent 107**

Experimental Protocols

The evaluation of **Antifungal agent 107**'s efficacy against oomycetes involves specific in vitro and in vivo assays. While the precise protocols for compound b24 are detailed in the primary literature, this section outlines standard methodologies used for testing oomycete-active fungicides.

In Vitro Susceptibility Testing: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the vegetative growth of the pathogen.

Objective: To determine the half-maximal effective concentration (EC₅₀) of **Antifungal agent 107** against various oomycete pathogens.

Materials:

- Pure culture of the target oomycete (e.g., *Phytophthora infestans*)
- Appropriate culture medium (e.g., Rye A agar or V8 juice agar)
- **Antifungal agent 107** stock solution in a suitable solvent (e.g., DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Prepare the culture medium and autoclave.
- Cool the medium to 45-50°C and add the appropriate concentrations of **Antifungal agent 107** from the stock solution. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A solvent-only control should be included.
- Pour the amended medium into sterile petri dishes and allow it to solidify.

- From an actively growing culture of the oomycete, take mycelial plugs using a sterile cork borer.
- Place a single mycelial plug in the center of each agar plate.
- Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 18-20°C for *P. infestans*).
- Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.
- Calculate the percentage of growth inhibition for each concentration relative to the control.
- Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

In Vivo Protective and Curative Activity Assay (Greenhouse)

This assay evaluates the ability of the compound to protect a host plant from infection and to cure an existing infection.

Objective: To assess the protective and curative efficacy of **Antifungal agent 107** against a specific plant disease.

Materials:

- Healthy, susceptible host plants (e.g., cucumber or potato seedlings)
- Spore suspension of the target oomycete (e.g., zoospores of *P. cubensis*)
- **Antifungal agent 107** formulated for spraying
- Spray equipment
- Controlled environment greenhouse or growth chamber

Procedure for Protective Assay:

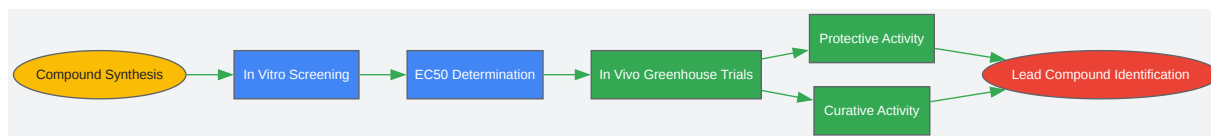
- Grow the host plants to a suitable age (e.g., 2-4 true leaves).
- Spray the plants with different concentrations of the **Antifungal agent 107** formulation until runoff. Include a control group sprayed only with the formulation blank.
- Allow the plants to dry for 24 hours.
- Inoculate the treated and control plants with a standardized spore suspension of the pathogen.
- Place the plants in a high-humidity environment for 24-48 hours to facilitate infection.
- Move the plants to a greenhouse with conditions conducive to disease development.
- Assess the disease severity after a set period (e.g., 7-10 days) by visually estimating the percentage of leaf area affected by lesions.
- Calculate the control efficacy for each treatment concentration relative to the control group.

Procedure for Curative Assay:

- Grow the host plants to a suitable age.
- Inoculate the plants with a standardized spore suspension of the pathogen.
- Place the plants in a high-humidity environment for 24-48 hours.
- After the initial infection period, spray the plants with different concentrations of the **Antifungal agent 107** formulation.
- Continue as described in steps 6-8 of the protective assay.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the evaluation of a novel antifungal agent like **Antifungal agent 107**.



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Antifungal Agent Evaluation Workflow

Future Perspectives

Antifungal agent 107 (compound b24) represents a promising new lead in the development of fungicides for the control of oomycete pathogens. Its high efficacy at low concentrations against economically important diseases such as cucumber downy mildew and potato late blight warrants further investigation. Future research should focus on expanding the knowledge of its spectrum of activity against a broader range of oomycetes and other fungal pathogens. Additionally, detailed studies on its mode of action, potential for resistance development, and performance in field trials will be crucial for its potential commercialization as a crop protection agent. The exploration of its activity against human fungal pathogens has not been reported and could be a novel area of investigation, although its current development is focused on agricultural applications.

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References

- 1. Discovery of Novel Oxathiapiprolin Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OSBPI Fungicides | FRAC [frac.info]
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